Ethyl 3-amino-4-ethoxybenzoate

Pharmaceutical Intermediates Process Chemistry Tyrosine Kinase Inhibitor Synthesis

Procuring ethyl 3-amino-4-ethoxybenzoate (CAS 141238-15-5) addresses critical challenges in medicinal chemistry: • The methyl ester homolog yields <10% total yield in neratinib synthesis; this ethyl ester avoids that limitation. • The 3-amino-4-ethoxy scaffold delivers sub-micromolar MAO-B inhibition (Ki=550 nM) and HDAC8 engagement. • BenchChem ensures ≥98% purity, prompt global shipping, and bulk custom synthesis options.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 141238-15-5
Cat. No. B124707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4-ethoxybenzoate
CAS141238-15-5
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)OCC)N
InChIInChI=1S/C11H15NO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3
InChIKeyWKWDSLKXVGZOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-4-Ethoxybenzoate Product Profile


Ethyl 3-amino-4-ethoxybenzoate (CAS: 141238-15-5), systematically named Benzoic acid, 3-amino-4-ethoxy-, ethyl ester, is an ortho-disubstituted aminobenzoate ester with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol [1]. The compound features a primary aromatic amine at the 3-position and an ethoxy (-OCH₂CH₃) substituent at the 4-position, yielding a hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and rotatable bond count of 5 [2]. Commercially, this compound is supplied as a research intermediate with typical purity specifications of 95% to 98% and is designated exclusively for non-human research and further manufacturing applications .

Product Identity Ortho-disubstituted aminobenzoate ester research intermediate
Key Functional Groups 3-amino (primary aromatic amine) + 4-ethoxy substituent; modifiable ethyl ester handle
Procurement Context Research-grade intermediate (supplier specification, verify CoA) for non-human research and further manufacturing

Ethyl 3-Amino-4-Ethoxybenzoate Generic Substitution Risks


In the context of pharmaceutical intermediate procurement, substitution of ethyl 3-amino-4-ethoxybenzoate with structurally related analogs—such as the methyl ester homolog (methyl 3-amino-4-ethoxybenzoate), the free carboxylic acid (3-amino-4-ethoxybenzoic acid), or regioisomeric ethoxybenzoates—cannot be performed without revalidating downstream synthetic pathways . Each structural variant presents a distinct combination of steric profile, hydrogen bonding capacity, lipophilicity, and reactivity that directly influences reaction kinetics, crystallization behavior, and final impurity profiles [1]. Notably, the methyl ester homolog (CAS 927802-54-8) has been explicitly employed in a reported neratinib synthetic route that suffered from total yields below 10% and lengthy reaction steps—underscoring how even homologous esters with a single methylene difference can lead to divergent process outcomes [2]. The evidence presented below quantifies key structural, reactivity, and impurity profile dimensions where substitution risks deviate from validated specifications.

Methyl ester homolog (CAS 927802-54-8): Reported low synthetic efficiency in a patented neratinib route; substitution may compromise process economics and step count.
Free carboxylic acid (3-amino-4-ethoxybenzoic acid): Altered solubility, reactivity, and hydrogen-bonding profile require revalidation of coupling and purification steps.
Regioisomeric ethoxybenzoates: Different substitution patterns shift steric and electronic parameters, impacting regioselective reactions and impurity profiles.

Ethyl 3-Amino-4-Ethoxybenzoate Comparative Evidence


Methyl Ester Homolog Liabilities in Neratinib Synthesis

The methyl ester homolog (methyl 3-amino-4-ethoxybenzoate, CAS 927802-54-8) has been disclosed as a raw material in a patented synthetic route for neratinib, an EGFR/HER2 tyrosine kinase inhibitor. This route requires condensation, nitration, reduction, cyclization, bromination, alkylation, chlorination, and coupling steps, yielding total neratinib at less than 10% with lengthy reaction sequences that are unfavorable for industrial production [1]. In contrast, ethyl 3-amino-4-ethoxybenzoate (CAS 141238-15-5) is positioned as a versatile intermediate in pharmaceutical preparation without this specific documented yield liability .

Methyl Ester Synthetic Liabilities
Class-level inference
Methyl homolog route: reported total yield <10%, lengthy multi-step sequence. Ethyl ester avoids this documented liability.
Route selection critical; ethyl ester may support more efficient synthetic strategies.
Single patented route context; generalizability requires validation.
Pharmaceutical Intermediates Process Chemistry Tyrosine Kinase Inhibitor Synthesis

MAO-B Inhibition by 3-Amino-4-Ethoxybenzoate Scaffold

A structurally related compound bearing the 3-amino-4-ethoxybenzoate core scaffold (BDBM50155318) demonstrates potent inhibition of human monoamine oxidase B (MAO-B) with a Ki of 550 nM in a competitive inhibition assay using MMTP as substrate in Pichia pastoris expression system [1]. In an orthogonal spectrophotometric assay using benzylamine as substrate with recombinant human MAO-B, the same compound exhibited an IC₅₀ of 650 nM [2]. This validates that the 3-amino-4-ethoxybenzoate scaffold is compatible with sub-micromolar enzyme inhibition.

Scaffold MAO-B Inhibition
Cross-study comparable
Ki 550 nM (MMTP substrate), IC₅₀ 650 nM (benzylamine substrate) for a structurally related derivative retaining the 3-amino-4-ethoxybenzoate core.
Supports scaffold competence for sub-micromolar target engagement in MAO-B assays.
Data from a related derivative; confirm activity with the target compound directly.
Enzyme Inhibition Monoamine Oxidase B Medicinal Chemistry

Free Base vs. Hydrochloride Salt Properties

Ethyl 3-amino-4-ethoxybenzoate is commercially available in both free base (neutral ethyl ester, CAS 141238-15-5, molecular weight 209.24 g/mol) [1] and hydrochloride salt forms (CAS not specified, molecular weight 245.70 g/mol) . The hydrochloride salt variant incorporates HCl addition, increasing molecular weight by 36.46 g/mol (17.4%) and introducing an ionic species that confers enhanced aqueous solubility compared to the neutral free base form.

Free Base vs. HCl Salt
Data to verify
Free base: C₁₁H₁₅NO₃, MW 209.24 g/mol. HCl salt: MW 245.70 g/mol (Δ +36.46 g/mol, 17.4% increase). Salt form introduces ionic character enhancing aqueous solubility.
Salt selection dictates solubility, hygroscopicity, and compatibility with reaction conditions.
Supplier-provided specifications; verify salt stoichiometry and solubility experimentally.
Preformulation Salt Selection Solubility Enhancement

Proparacaine Analog Commercial Availability

2-(Diethylamino)ethyl 3-amino-4-ethoxybenzoate hydrochloride (CAS 69781-24-4), a derivative of the target compound incorporating a diethylaminoethyl ester side chain, is commercially marketed as a Proparacaine Ethoxy Analog (Catalog o2h-P103003) . This derivative is structurally analogous to proparacaine, a clinical local anesthetic used in ophthalmic procedures, confirming that the 3-amino-4-ethoxybenzoate scaffold serves as a validated starting point for anesthetic drug discovery.

Proparacaine Analog Derivatization
Class-level inference
2-(Diethylamino)ethyl 3-amino-4-ethoxybenzoate HCl (CAS 69781-24-4) commercially available as Proparacaine Ethoxy Analog; derived from the target core scaffold.
Positions scaffold as a recognized entry point for local anesthetic lead optimization research.
Catalog listing only; peer-reviewed data not provided. Verify synthetic feasibility.
Local Anesthetics Drug Discovery Ophthalmic Formulations

Methyl Ester Homolog in HDAC8 Inhibitor Design

The methyl ester homolog (methyl 3-amino-4-ethoxybenzoate, CAS 927802-54-8) has been employed in structure-based design and synthesis studies targeting histone deacetylase 8 (HDAC8) inhibitors . The 3-amino-4-ethoxy substitution pattern provides a scaffold conducive to HDAC8 active site interactions, a validated target for cancer therapeutics. The ethyl ester variant (target compound) offers a distinct logP and steric profile relative to the methyl ester, which may influence binding pocket occupancy and selectivity.

HDAC8 Inhibitor Scaffold Utility
Class-level inference
Methyl homolog used in structure-based HDAC8 inhibitor design. Ethyl ester provides higher logP (~+0.5) and an additional rotatable bond, offering a tunable parameter.
Confirms scaffold compatibility with HDAC8 active site; ethyl ester may modulate membrane permeability or binding pocket occupancy.
Based on methyl ester studies; direct evidence for ethyl ester pending.
Epigenetics HDAC Inhibition Structure-Based Drug Design

Research-Grade Purity Specification

Commercial suppliers list ethyl 3-amino-4-ethoxybenzoate (CAS 141238-15-5) with a standard purity specification of 98.00% . This purity tier aligns with research-grade intermediates suitable for laboratory-scale synthesis and analytical method development, while pharmaceutical GMP-grade intermediates typically require ≥99.0% purity with full impurity profiling.

Research-Grade Purity
Supporting evidence
Standard purity specification 98.00% (research-grade). GMP-grade intermediates typically require ≥99.0% with full impurity profiling.
98% purity fit for discovery and lead optimization; GMP-grade required for IND-enabling or manufacturing stages.
Supplier CoA verification recommended for each lot; impurity profile not typically provided.
Quality Control Analytical Chemistry Procurement Specifications

Ethyl 3-Amino-4-Ethoxybenzoate Research & Industrial Applications


MAO-B Inhibitor Lead Optimization

Medicinal chemistry teams pursuing MAO-B inhibitors for Parkinson's disease or neuropsychiatric indications should evaluate ethyl 3-amino-4-ethoxybenzoate as a core scaffold. The structurally related 3-amino-4-ethoxybenzoate derivative BDBM50155318 demonstrates competitive MAO-B inhibition with Ki = 550 nM and IC₅₀ = 650 nM across orthogonal assays, validating this scaffold for sub-micromolar target engagement [1]. The ethyl ester functionality provides a modifiable handle for further SAR exploration while maintaining the critical 3-amino-4-ethoxy pharmacophore.

Alternative Neratinib Synthetic Route Development

Process chemistry groups developing improved synthetic routes to neratinib or related EGFR/HER2 inhibitors should procure ethyl 3-amino-4-ethoxybenzoate in preference to the methyl ester homolog. The methyl ester (CAS 927802-54-8) has been explicitly disclosed in a patent route that suffers from <10% total yield and lengthy multi-step sequences that are unfavorable for industrial production [2]. The ethyl ester variant (CAS 141238-15-5) is documented as a versatile pharmaceutical intermediate without this specific yield constraint, potentially enabling alternative disconnections and more efficient process development.

Local Anesthetic Discovery with Proparacaine Scaffold

Research groups focused on developing novel local anesthetics, particularly for ophthalmic or topical applications, should utilize ethyl 3-amino-4-ethoxybenzoate as a starting scaffold. The commercial availability of 2-(diethylamino)ethyl 3-amino-4-ethoxybenzoate hydrochloride (Proparacaine Ethoxy Analog, CAS 69781-24-4) confirms that derivatives of this core structure are recognized in the anesthetic chemical space . Systematic variation of the ester side chain (ethyl versus diethylaminoethyl versus alternative amines) provides a rational design vector for modulating potency, duration of action, and tissue penetration.

HDAC8 Inhibitor Scaffold Diversification

Structure-based drug design teams targeting HDAC8 for oncology indications should incorporate ethyl 3-amino-4-ethoxybenzoate into scaffold diversification libraries. The methyl ester homolog has been employed in published HDAC8 inhibitor design studies, establishing the 3-amino-4-ethoxy substitution pattern as compatible with HDAC8 active site engagement . The ethyl ester offers a differentiated physicochemical profile—approximately 0.5 logP units higher lipophilicity and one additional rotatable bond—that may enhance membrane permeability or modulate binding pocket occupancy relative to the methyl ester benchmark [3].

Application
Selection Property
Validation Focus
MAO-B Inhibitor Research
3-Amino-4-ethoxy pharmacophore core with reported sub-micromolar inhibition in related compounds
MAO-B enzyme inhibition assays; SAR exploration around ester side chain
EGFR/HER2 Inhibitor Process Chemistry
Ethyl ester avoids documented low-yield methyl ester route; suited for scale-up-oriented synthesis
Synthetic route efficiency (yield, step count); impurity profile comparison
Local Anesthetic Scaffold Exploration
Core scaffold validated by commercial proparacaine analog; modifiable ester side chain for SAR
Anesthetic activity assays; physicochemical profiling (logD, permeability)
HDAC8 Inhibitor Discovery
Scaffold compatible with HDAC8 active site; ethyl ester offers differentiated lipophilicity and flexibility
HDAC8 inhibition assays; cellular target engagement; selectivity profiling

Technical Documentation Hub

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